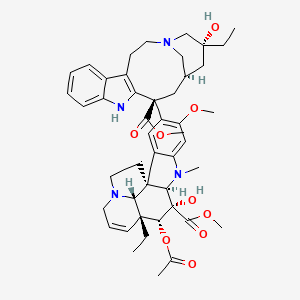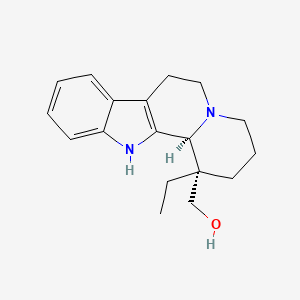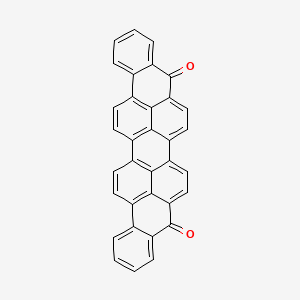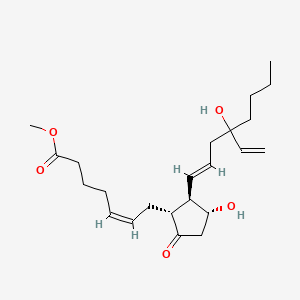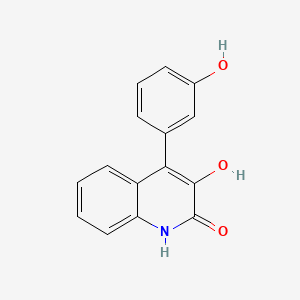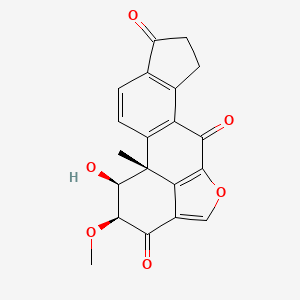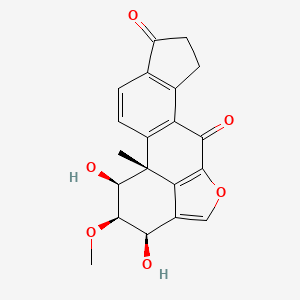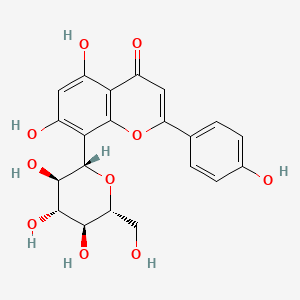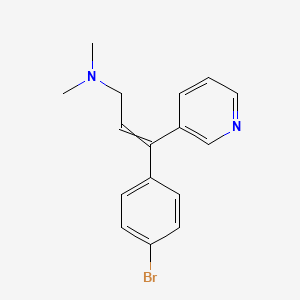
Zimeldine
Vue d'ensemble
Description
Zimeldine, connue sous son nom IUPAC (Z)-3-(4-bromophényl)-N,N-diméthyl-3-(pyridin-3-yl)prop-2-èn-1-amine, est un inhibiteur sélectif de la recapture de la sérotonine (ISRS) qui a été l’un des premiers antidépresseurs de son genre à être commercialisé . Développée à la fin des années 1970 et au début des années 1980 par Arvid Carlsson chez Astra AB, la this compound était dérivée de la bromphéniramine, un antihistaminique à activité antidépressive . Elle a été vendue pour la première fois en 1982, mais a été retirée du marché en raison de rares cas de syndrome de Guillain-Barré .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse de la zimeldine implique la réaction du 4-bromobenzaldéhyde avec le pyridine-3-carboxaldéhyde en présence d’une base pour former le produit aldolique correspondant. Cet intermédiaire est ensuite soumis à une amination réductrice avec de la diméthylamine pour produire la this compound .
Méthodes de production industrielle : La production industrielle de la this compound suit des voies de synthèse similaires, mais à plus grande échelle, en garantissant un contrôle strict des conditions réactionnelles pour maintenir la pureté et le rendement du produit. Le procédé implique plusieurs étapes de purification, notamment la recristallisation et la chromatographie, pour obtenir le grade pharmaceutique souhaité du composé .
Types de réactions :
Oxydation : La this compound peut subir des réactions d’oxydation, en particulier au niveau des atomes d’azote, conduisant à la formation de N-oxydes.
Réduction : Le composé peut être réduit en ses dérivés aminés correspondants.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et les peracides.
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium ou le borohydrure de sodium sont généralement utilisés.
Substitution : Des nucléophiles comme les amines ou les thiols peuvent être utilisés dans des conditions douces pour remplacer l’atome de brome.
Principaux produits formés :
Oxydation : N-oxydes de this compound.
Réduction : Dérivés aminés.
Substitution : Divers dérivés substitués selon le nucléophile utilisé.
Applications De Recherche Scientifique
La zimeldine a été largement étudiée pour ses propriétés antidépressives. C’est un bloqueur puissant et sélectif de la recapture de la sérotonine dans les neurones centraux, ce qui le rend efficace dans le traitement de la dépression . En outre, la this compound aurait été efficace pour gérer la cataplexie, une affection souvent contrôlée par les antidépresseurs tricycliques . Son mécanisme d’action unique en a également fait un sujet d’intérêt dans la recherche neuropharmacologique .
Mécanisme D'action
Les actions antidépressives de la zimeldine sont liées à son inhibition de la recapture neuronale de la sérotonine dans le système nerveux central. La this compound bloque la recapture de la sérotonine au niveau de la pompe de recapture de la sérotonine de la membrane neuronale, renforçant les actions de la sérotonine sur les autorécepteurs 5HT1A . Cette inhibition sélective de la recapture de la sérotonine la différencie des autres antidépresseurs qui peuvent également affecter la recapture de la noradrénaline et de la dopamine .
Composés similaires :
- Fluvoxamine
- Fluoxétine
- Amitriptyline
- Désilpramine
- Maprotiline
- Doxépine
Comparaison : La this compound est unique dans sa composition structurale en tant que pyridylallylamine, qui est différente des antidépresseurs tricycliques et tétracycliques . Contrairement aux antidépresseurs tricycliques, la this compound a une inhibition relativement sélective de la recapture de la sérotonine et n’affecte pas de manière significative la recapture de la noradrénaline et de la dopamine . Cette sélectivité réduit la probabilité d’effets secondaires anticholinergiques et de sédation, qui sont fréquents avec d’autres antidépresseurs . son retrait du marché en raison d’effets secondaires rares mais graves comme le syndrome de Guillain-Barré limite son utilisation actuelle .
Comparaison Avec Des Composés Similaires
- Fluvoxamine
- Fluoxetine
- Amitriptyline
- Desipramine
- Maprotiline
- Doxepin
Comparison: Zimeldine is unique in its structural composition as a pyridylallylamine, which is different from the tricyclic and tetracyclic antidepressants . Unlike tricyclic antidepressants, this compound has a relatively selective inhibition of serotonin uptake and does not significantly affect noradrenaline and dopamine uptake . This selectivity reduces the likelihood of anticholinergic side effects and sedation, which are common with other antidepressants . its withdrawal from the market due to rare but severe side effects like Guillain-Barré syndrome limits its current use .
Propriétés
IUPAC Name |
(Z)-3-(4-bromophenyl)-N,N-dimethyl-3-pyridin-3-ylprop-2-en-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2/c1-19(2)11-9-16(14-4-3-10-18-12-14)13-5-7-15(17)8-6-13/h3-10,12H,11H2,1-2H3/b16-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYPPVKRFBIWMSX-SXGWCWSVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=C(C1=CC=C(C=C1)Br)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C(/C1=CC=C(C=C1)Br)\C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6048462 | |
| Record name | Zimeldine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6048462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
The antidepressant actions of zimelidine are presumed to be linked to its inhibition of CNS neuronal uptake of serotonin. Zimelidine blocks the reuptake of serotonin at the serotonin reuptake pump of the neuronal membrane, enhancing the actions of serotonin on 5HT1A autoreceptors. SSRIs bind with significantly less affinity to histamine, acetylcholine, and norepinephrine receptors than tricyclic antidepressant drugs. | |
| Record name | Zimelidine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04832 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
56775-88-3 | |
| Record name | Zimelidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56775-88-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zimeldine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056775883 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zimelidine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04832 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Zimeldine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6048462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ZIMELDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3J928617DW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ZIMELDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7697 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-[[3-(3,4-dihydroxyphenyl)propanoylamino]carbamothioylamino]-5-phenylthiophene-3-carboxylate](/img/structure/B1683549.png)


